N-Hydroxy-1-oxy-isonicotinamidine
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Overview
Description
N-Hydroxy-1-oxy-isonicotinamidine: is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-1-oxy-isonicotinamidine typically involves the reaction of isonicotinamide with hydroxylamine under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable acid catalyst to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-1-oxy-isonicotinamidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted isonicotinamides.
Scientific Research Applications
N-Hydroxy-1-oxy-isonicotinamidine is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: As a reagent in organic synthesis and chemical research.
Biology: In proteomics research and as a biochemical tool.
Medicine: Studying its potential biological activities and interactions with biomolecules.
Industry: In the development of new chemical processes and materials.
Mechanism of Action
The mechanism by which N-Hydroxy-1-oxy-isonicotinamidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Hydroxy-1-oxy-isonicotinamidine is similar to other isonicotinamide derivatives, such as isonicotinamide , isonicotinic acid , and isonicotinamide hydrochloride . it is unique in its structure and reactivity, which sets it apart from these compounds. The presence of the hydroxyl and oxy groups in its structure contributes to its distinct chemical properties and applications.
List of Similar Compounds
Isonicotinamide
Isonicotinic acid
Isonicotinamide hydrochloride
N-Methyl-isonicotinamide
N-Phenyl-isonicotinamide
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
66168-50-1 |
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Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N'-hydroxy-1-oxidopyridin-1-ium-4-carboximidamide |
InChI |
InChI=1S/C6H7N3O2/c7-6(8-10)5-1-3-9(11)4-2-5/h1-4,10H,(H2,7,8) |
InChI Key |
MBWVMSCELRFKRC-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC=C1C(=NO)N)[O-] |
Isomeric SMILES |
C1=C[N+](=CC=C1/C(=N\O)/N)[O-] |
Canonical SMILES |
C1=C[N+](=CC=C1C(=NO)N)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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